Isotopic Purity and Chemical Purity Specifications for Regulatory Compliance
Prasugrel metabolite-d4 is supplied with a certified purity of ≥98% (HPLC) and an isotopic enrichment of 98 atom % D, as verified by batch-specific Certificate of Analysis (CoA) [1]. This dual purity specification meets FDA guidance for bioanalytical method validation, which mandates the use of characterized reference standards to ensure assay accuracy and reproducibility [2]. Non-deuterated R-138727, used as an analyte rather than an IS, lacks this isotopic purity metric, and alternative non-isotopic IS compounds are not chemically matched, leading to potential quantification bias.
| Evidence Dimension | Purity (HPLC) and Isotopic Enrichment |
|---|---|
| Target Compound Data | ≥98% (HPLC); 98 atom % D |
| Comparator Or Baseline | Unlabeled R-138727 (analyte, no isotopic enrichment specified) |
| Quantified Difference | Isotopic enrichment is a unique property of the deuterated IS; unlabeled analog has 0 atom % D. |
| Conditions | Vendor specifications as per Certificate of Analysis |
Why This Matters
Ensures compliance with FDA bioanalytical method validation guidance, which requires well-characterized reference materials to demonstrate assay reliability.
- [1] Pharmaffiliates. trans R-138727-d4 (Prasugrel-d4 Metabolite) product page. Purity specifications. View Source
- [2] FDA. Guidance for Industry: Bioanalytical Method Validation. May 2018. View Source
